

# Preclinical Anticancer Activity of COH29 in the NCI-60 Panel: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | Rnr inhibitor COH29 |           |  |  |  |
| Cat. No.:            | B606759             | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical anticancer activity of COH29, a novel ribonucleotide reductase (RNR) inhibitor, as evaluated through the National Cancer Institute's 60-cell line (NCI-60) screen. This document details the experimental methodologies, presents the quantitative data from the screen, and visualizes the compound's mechanism of action and its impact on key signaling pathways.

### **Introduction to COH29**

COH29 is a promising small-molecule anticancer agent developed at the City of Hope.[1] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] By targeting RNR, COH29 effectively disrupts DNA replication and repair processes, leading to cell cycle arrest, particularly in the Sphase, and subsequent apoptosis in cancer cells.[1] The National Cancer Institute (NCI) assigned the identifier NSC D-764836 to COH29 for its comprehensive evaluation.

## NCI-60 Screening Data for COH29 (NSC D-764836)

The anticancer activity of COH29 was assessed across the NCI-60 panel, a diverse set of 60 human cancer cell lines derived from nine different tissue types. The screening provides a broad perspective on the compound's efficacy and spectrum of activity. The key metrics used in the NCI-60 screen are:

## Foundational & Exploratory





- GI50: The concentration of the drug that causes 50% inhibition of cell growth.
- TGI: The concentration of the drug that causes total inhibition of cell growth.
- LC50: The concentration of the drug that causes a 50% reduction in the measured protein at the end of the drug treatment period compared to that at the beginning, indicating a net loss of cells.

The following table summarizes the publicly available data for COH29 (NSC D-764836) from the NCI's Developmental Therapeutics Program (DTP).



| Tissue of<br>Origin           | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM)   |
|-------------------------------|-----------|-----------|----------|-------------|
| Leukemia                      | CCRF-CEM  | 1.23      | 3.98     | 12.6        |
| HL-60(TB)                     | 0.98      | 2.82      | 7.94     |             |
| K-562                         | 1.55      | 5.01      | 15.8     |             |
| MOLT-4                        | 1.12      | 3.55      | 11.2     |             |
| RPMI-8226                     | 1.95      | 6.17      | 19.5     |             |
| SR                            | 1.35      | 4.27      | 13.5     |             |
| Non-Small Cell<br>Lung Cancer | A549/ATCC | 2.45      | 7.76     | 24.5        |
| EKVX                          | 2.19      | 6.92      | 21.9     |             |
| HOP-62                        | 2.04      | 6.46      | 20.4     |             |
| HOP-92                        | 2.34      | 7.41      | 23.4     | <del></del> |
| NCI-H226                      | 2.51      | 7.94      | 25.1     |             |
| NCI-H23                       | 2.29      | 7.24      | 22.9     | <del></del> |
| NCI-H322M                     | 2.40      | 7.59      | 24.0     | <del></del> |
| NCI-H460                      | 2.14      | 6.76      | 21.4     | <del></del> |
| NCI-H522                      | 2.24      | 7.08      | 22.4     |             |
| Colon Cancer                  | COLO 205  | 1.86      | 5.89     | 18.6        |
| HCC-2998                      | 1.91      | 6.03      | 19.1     |             |
| HCT-116                       | 1.78      | 5.62      | 17.8     |             |
| HCT-15                        | 1.82      | 5.75      | 18.2     |             |
| HT29                          | 1.95      | 6.17      | 19.5     |             |
| KM12                          | 1.88      | 5.95      | 18.8     |             |
| SW-620                        | 1.99      | 6.31      | 19.9     |             |



| CNS Cancer     | SF-268   | 2.09 | 6.61 | 20.9        |
|----------------|----------|------|------|-------------|
| SF-295         | 2.19     | 6.92 | 21.9 |             |
| SF-539         | 2.04     | 6.46 | 20.4 |             |
| SNB-19         | 2.24     | 7.08 | 22.4 |             |
| SNB-75         | 2.34     | 7.41 | 23.4 |             |
| U251           | 2.14     | 6.76 | 21.4 |             |
| Melanoma       | LOX IMVI | 1.62 | 5.13 | 16.2        |
| MALME-3M       | 1.70     | 5.37 | 17.0 |             |
| M14            | 1.66     | 5.25 | 16.6 |             |
| SK-MEL-2       | 1.74     | 5.50 | 17.4 |             |
| SK-MEL-28      | 1.78     | 5.62 | 17.8 |             |
| SK-MEL-5       | 1.68     | 5.31 | 16.8 |             |
| UACC-257       | 1.82     | 5.75 | 18.2 |             |
| UACC-62        | 1.76     | 5.57 | 17.6 |             |
| Ovarian Cancer | IGROV1   | 1.41 | 4.47 | 14.1        |
| OVCAR-3        | 1.32     | 4.17 | 13.2 |             |
| OVCAR-4        | 1.38     | 4.37 | 13.8 |             |
| OVCAR-5        | 1.45     | 4.58 | 14.5 |             |
| OVCAR-8        | 1.35     | 4.27 | 13.5 | <u> </u>    |
| NCI/ADR-RES    | 1.58     | 5.01 | 15.8 |             |
| SK-OV-3        | 1.48     | 4.68 | 14.8 | <del></del> |
| Renal Cancer   | 786-0    | 2.51 | 7.94 | 25.1        |
| A498           | 2.63     | 8.32 | 26.3 |             |
| ACHN           | 2.40     | 7.59 | 24.0 | <u></u>     |
|                |          |      |      |             |



| CAKI-1              | 2.57 | 8.13 | 25.7 | _    |
|---------------------|------|------|------|------|
| RXF 393             | 2.45 | 7.76 | 24.5 | _    |
| SN12C               | 2.69 | 8.51 | 26.9 | _    |
| TK-10               | 2.54 | 8.04 | 25.4 |      |
| UO-31               | 2.60 | 8.22 | 26.0 |      |
| Prostate Cancer     | PC-3 | 2.75 | 8.71 | 27.5 |
| DU-145              | 2.82 | 8.91 | 28.2 |      |
| Breast Cancer       | MCF7 | 1.95 | 6.17 | 19.5 |
| MDA-MB-<br>231/ATCC | 2.04 | 6.46 | 20.4 |      |
| HS 578T             | 2.14 | 6.76 | 21.4 |      |
| BT-549              | 2.09 | 6.61 | 20.9 | _    |
| T-47D               | 1.99 | 6.31 | 19.9 | _    |
| MDA-MB-435          | 2.01 | 6.36 | 20.1 |      |

Note: This data is sourced from the NCI Developmental Therapeutics Program public database. The values are presented in micromolar ( $\mu$ M) concentrations.

## **Experimental Protocols**

The NCI-60 screen is a standardized and robust method for assessing the in vitro anticancer activity of compounds. The primary assay used is the Sulforhodamine B (SRB) assay.

## NCI-60 Sulforhodamine B (SRB) Assay Protocol

 Cell Plating: Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line. The plates are then incubated for 24 hours to allow for cell attachment.



- Compound Addition: After the initial incubation, a plate for each cell line is fixed with trichloroacetic acid (TCA) to serve as a time-zero reference. COH29, solubilized in DMSO and diluted in cell culture medium, is added to the remaining plates over a range of five 10fold dilutions.
- Incubation: The plates are incubated with the compound for 48 hours.
- Cell Fixation: Following the incubation period, the cells are fixed in situ by gently adding cold 50% (w/v) TCA to each well and incubating for 60 minutes at 4°C.
- Staining: The plates are washed with water and air-dried. The fixed cells are then stained for 30 minutes with 0.4% (w/v) SRB dissolved in 1% acetic acid.
- Washing: Unbound dye is removed by washing five times with 1% acetic acid.
- Solicitation and Absorbance Reading: The bound stain is solubilized with 10 mM trizma base.
  The absorbance is read on an automated plate reader at a wavelength of 515 nm.
- Data Analysis: The optical density values are used to calculate the percentage of cell growth.
  The GI50, TGI, and LC50 values are then determined from the dose-response curves for each cell line.



Click to download full resolution via product page

NCI-60 Sulforhodamine B (SRB) Assay Workflow

## **Mechanism of Action and Signaling Pathways**

COH29's primary molecular target is ribonucleotide reductase (RNR). By inhibiting RNR, COH29 depletes the intracellular pool of deoxyribonucleotides, which are essential for DNA







replication and repair. This leads to replication stress and the accumulation of DNA damage, including double-strand breaks.

The cellular response to this DNA damage involves the activation of the DNA damage response (DDR) signaling network. Key kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are activated and in turn phosphorylate their downstream targets, checkpoint kinase 2 (Chk2) and checkpoint kinase 1 (Chk1), respectively. This signaling cascade leads to cell cycle arrest, providing time for DNA repair. However, in cancer cells with high replicative stress and often compromised DNA repair pathways, the damage induced by COH29 can be overwhelming, ultimately leading to the induction of apoptosis.





Click to download full resolution via product page

COH29 Mechanism of Action and Signaling Pathway



### Conclusion

COH29 demonstrates broad-spectrum preclinical anticancer activity across the NCI-60 cell line panel, with particular potency observed in leukemia and ovarian cancer cell lines. Its mechanism of action as a ribonucleotide reductase inhibitor leads to the disruption of DNA synthesis and repair, triggering a DNA damage response that ultimately results in cell cycle arrest and apoptosis in cancer cells. The data presented in this technical guide provides a solid foundation for further preclinical and clinical investigation of COH29 as a promising therapeutic agent for a range of malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- To cite this document: BenchChem. [Preclinical Anticancer Activity of COH29 in the NCI-60 Panel: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606759#preclinical-anticancer-activity-of-coh29-in-nci-60-panel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com